molecular formula C13H13BrN2O B5516033 N'-(3-bromobenzylidene)-3-methylenecyclobutanecarbohydrazide

N'-(3-bromobenzylidene)-3-methylenecyclobutanecarbohydrazide

Cat. No.: B5516033
M. Wt: 293.16 g/mol
InChI Key: WKGZASLWJPJNHU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromobenzylidene)-3-methylenecyclobutanecarbohydrazide is a useful research compound. Its molecular formula is C13H13BrN2O and its molecular weight is 293.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.02113 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N'-(3-bromobenzylidene)-3-methylenecyclobutanecarbohydrazide and related compounds have been extensively studied for their unique properties and potential applications. These studies primarily focus on the synthesis and characterization of these compounds, exploring their structural and electronic properties through various spectroscopic methods and theoretical analyses.

  • Spectroscopic Analysis and Molecular Docking : The synthesis and spectroscopic analysis (FT-IR, FT-Raman, NMR, UV–Visible) of similar compounds have been explored. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties. Molecular docking studies further suggest potential biological activity by identifying hydrogen bond lengths and binding energy with different proteins (Raja et al., 2017; Raja et al., 2017).

  • Cytotoxicity Studies : Preliminary cytotoxicity studies of N-heterocyclic carbene complexes derived from similar structures have shown promising results against certain cancer cell lines, indicating potential for further exploration in therapeutic applications (Patil et al., 2011).

Potential Applications

  • Nonlinear Optical Activity : The nonlinear optical (NLO) properties and electronic transitions of these compounds have been analyzed, revealing their potential in photonics and optoelectronics (Raja et al., 2017).

  • Antimicrobial Activity : Some of these compounds exhibit antimicrobial activity, including antifungal and antibacterial effects. This suggests their potential use in developing new antimicrobial agents (Raja et al., 2017).

  • Material Science : The incorporation of similar structures into polymers and materials science, particularly in the development of photodegradable hydrogels and photocleavable bioconjugates, highlights their versatility in creating responsive materials with potential applications in drug delivery and tissue engineering (Zhao et al., 2012).

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-methylidenecyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-5-11(6-9)13(17)16-15-8-10-3-2-4-12(14)7-10/h2-4,7-8,11H,1,5-6H2,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGZASLWJPJNHU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC(C1)C(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.